N-(3-ethylphenyl)-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H17NO2/c1-2-13-7-6-8-14(11-13)17-16(18)12-19-15-9-4-3-5-10-15/h3-11H,2,12H2,1H3,(H,17,18) |
InChI Key |
CVEIFNMXAKDUFP-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The pharmacological and physicochemical properties of N-(3-ethylphenyl)-2-phenoxyacetamide are influenced by its substituents. Below is a comparative analysis with structurally analogous compounds:
Table 1: Key Structural and Functional Comparisons
Pharmacological Activity
- Cytotoxicity and Anti-inflammatory Effects: Derivatives of this compound with electron-withdrawing groups (e.g., bromo, nitro) at the phenoxy ring’s para position show enhanced cytotoxicity comparable to standard chemotherapeutic agents. For example, compound 3a (bromo-substituted) demonstrated IC₅₀ values < 10 μM in cancer cell lines .
- Herbicidal Activity: In contrast, N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide derivatives exhibit potent herbicidal activity, targeting plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .
Structural Influences on Bioactivity
- Substituent Effects: The 3-ethyl group in this compound contributes to moderate lipophilicity (logP ~3.5), enhancing membrane permeability.
- Electron-Donating vs. Withdrawing Groups: Nitro or bromo groups at the phenoxy ring (as in ) stabilize charge transfer complexes, improving binding to inflammatory mediators like COX-2. Conversely, acetyl or formyl groups (as in ) may facilitate hydrogen bonding with biological targets.
Preparation Methods
Reaction Conditions:
Key Data:
| Yield | Purity (HPLC) | Reaction Scale |
|---|---|---|
| 71–77% | >95% | 0.4–5.0 mmol |
Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride. Triethylamine neutralizes HCl byproducts, driving the reaction to completion.
Nucleophilic Substitution of 2-Chloro-N-(3-Ethylphenyl)acetamide
This two-step method involves synthesizing 2-chloro-N-(3-ethylphenyl)acetamide followed by chloro-to-phenoxy substitution.
Step 1: Synthesis of 2-Chloro-N-(3-Ethylphenyl)acetamide
Step 2: Phenoxy Substitution
Key Data:
| Step | Yield | Purity (HPLC) |
|---|---|---|
| 1 | 85–90% | >98% |
| 2 | 65–70% | >95% |
Advantages : Avoids handling corrosive phenoxyacetyl chloride directly. Limitations : Lower overall yield due to two-step process.
Carbodiimide-Mediated Coupling of Phenoxyacetic Acid
This method employs coupling agents to activate phenoxyacetic acid for reaction with 3-ethylaniline.
Reaction Conditions:
Key Data:
| Yield | Purity (HPLC) | Scale (mmol) |
|---|---|---|
| 68–72% | >97% | 1.0–3.0 |
Mechanistic Note : EDCI activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine. HOBt suppresses racemization and improves efficiency.
Mitsunobu Reaction Followed by Acylation
A less common but versatile approach involves constructing the phenoxyacetyl moiety via Mitsunobu esterification.
Step 1: Mitsunobu Reaction
Step 2: Saponification and Acylation
Key Data:
| Step | Yield |
|---|---|
| 1 | 75–80% |
| 2 | 70–75% |
Utility : Ideal for introducing structurally complex phenoxy groups.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Direct Acylation | Single-step, high yield | Requires phenoxyacetyl chloride (corrosive) | 71–77% |
| Nucleophilic Substitution | Avoids acyl chlorides | Two-step process, moderate yield | 65–70% |
| Carbodiimide Coupling | Mild conditions, scalable | Longer reaction time | 68–72% |
| Mitsunobu Route | Flexible phenoxy group synthesis | Multi-step, costlier reagents | 70–75% |
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(3-ethylphenyl)-2-phenoxyacetamide?
The synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dichloromethane or toluene under reflux conditions are preferred for improved solubility and reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) are used to accelerate intermediate formation .
- Monitoring : Thin-layer chromatography (TLC) or HPLC is recommended to track reaction progress and ensure purity ≥95% .
Q. Which analytical techniques are most reliable for characterizing this compound?
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
- X-ray crystallography : Optional for absolute configuration determination in crystalline derivatives .
Q. How can researchers conduct preliminary biological activity screening for this compound?
Initial screening should focus on:
- In vitro assays : Use cell lines (e.g., cancer cells, microbial cultures) to evaluate cytotoxicity, antimicrobial activity, or enzyme inhibition (e.g., kinase assays) .
- Dose-response studies : IC₅₀ values can quantify potency, with positive controls (e.g., doxorubicin for anticancer activity) for benchmarking .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
SAR strategies include:
- Functional group substitutions : Replace the phenoxy group with electron-withdrawing groups (e.g., -NO₂) to enhance receptor binding affinity .
- Heterocyclic modifications : Introduce pyrazole or thiazole moieties to improve metabolic stability and target selectivity .
- Quantitative SAR (QSAR) : Computational modeling (e.g., molecular docking) to predict interactions with biological targets like SYK kinase or fungal CYP51 .
Q. What methodologies elucidate the mechanism of action for this compound in enzyme inhibition?
Mechanistic studies require:
- Kinetic assays : Measure enzyme inhibition constants (Kᵢ) using fluorogenic substrates for real-time activity monitoring .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-protein binding affinities .
- Structural biology : Co-crystallization with target enzymes (e.g., SYK kinase) to identify key hydrogen bonding and hydrophobic interactions .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Experimental variability : Standardize assay conditions (e.g., pH, temperature) and cell passage numbers to reduce variability .
- Impurity effects : Re-synthesize the compound under controlled conditions and validate purity via LC-MS to exclude byproduct interference .
- Target specificity : Use CRISPR-edited cell lines or knockout models to confirm on-target effects vs. off-target interactions .
Key Notes
- For industrial-scale synthesis, optimize continuous flow reactors and automated purification systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
